![molecular formula C23H17NO4 B12536004 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 697798-09-7](/img/structure/B12536004.png)
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that features a pyrene moiety linked to a pyrrolidine-2,5-dione structure via a propanoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the esterification of pyrene-1-propanoic acid with pyrrolidine-2,5-dione. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione can be reduced to hydroxyl groups.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield pyrene-1-propanoic acid and pyrrolidine-2,5-dione.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Pyrene-1,6-dione
Reduction: 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-diol
Substitution: Pyrene-1-propanoic acid and pyrrolidine-2,5-dione
科学研究应用
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Employed in studying protein-ligand interactions and as a labeling agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can interact with proteins, altering their conformation and activity. These interactions are mediated through non-covalent forces such as π-π stacking, hydrogen bonding, and van der Waals interactions.
相似化合物的比较
Similar Compounds
- 1-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]oxy}pyrrolidine-2,5-dione
- 1-{[3-(2-pyridyldithio)propanoyl]oxy}pyrrolidine-2,5-dione
Uniqueness
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into DNA. This makes it particularly useful in applications requiring fluorescence detection and DNA interaction studies, setting it apart from other similar compounds.
属性
CAS 编号 |
697798-09-7 |
|---|---|
分子式 |
C23H17NO4 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-pyren-1-ylpropanoate |
InChI |
InChI=1S/C23H17NO4/c25-19-11-12-20(26)24(19)28-21(27)13-9-14-4-5-17-7-6-15-2-1-3-16-8-10-18(14)23(17)22(15)16/h1-8,10H,9,11-13H2 |
InChI 键 |
YPICDNPPULHDIU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
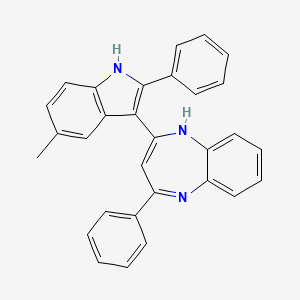

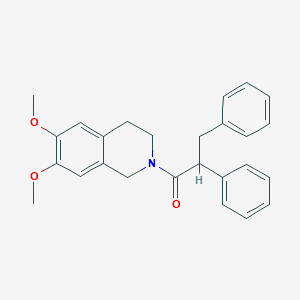
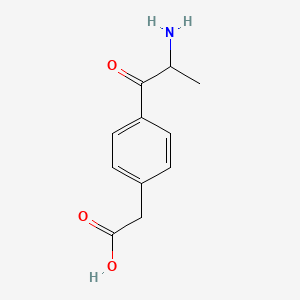
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)
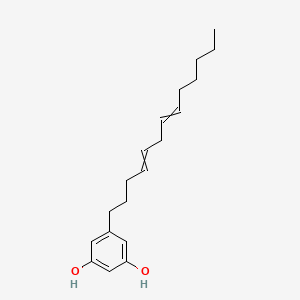
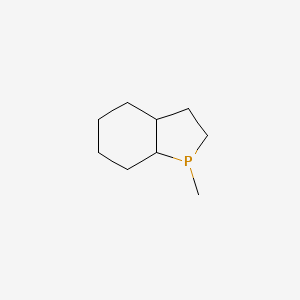
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)
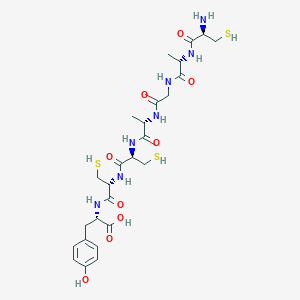
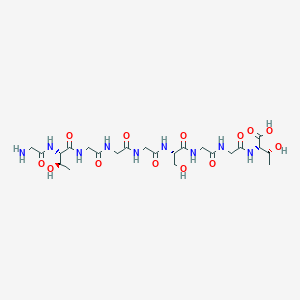
![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)
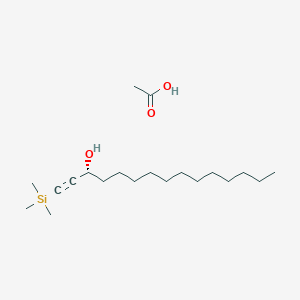
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
